molecular formula C11H8N2O3 B8504566 2-Hydroxy-5-(pyridin-3-yl)nicotinic acid

2-Hydroxy-5-(pyridin-3-yl)nicotinic acid

Cat. No. B8504566
M. Wt: 216.19 g/mol
InChI Key: OJCHEFONFHZRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04199586

Procedure details

A mixture containing 41 g. of 1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinonitrile and 410 ml. of 50% aqueous sulfuric acid was refluxed for two hours and then poured into 1.5 kg. of a mixture of ice and water. The acidic mixture was neutralized with 35% aqueous hydroxide solution and the mixture cooled. The separated solid was collected, washed with water and dried in vacuo at 80° C. to yield 47 g. of 1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinic acid which was used directly without further purification in the next step described below as Example C-2.
Name
1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[C:3]1[C:4]#N.S(=O)(=O)(O)O.[OH-:21].[OH2:22]>>[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[C:3]1[C:4]([OH:22])=[O:21]

Inputs

Step One
Name
1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(C#N)=CC(=CN1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 41 g
ADDITION
Type
ADDITION
Details
poured into 1.5 kg
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
CUSTOM
Type
CUSTOM
Details
The separated solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.
CUSTOM
Type
CUSTOM
Details
to yield 47 g
CUSTOM
Type
CUSTOM
Details
of 1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinic acid which was used directly without further purification in the next step

Outcomes

Product
Name
Type
Smiles
O=C1C(C(=O)O)=CC(=CN1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.